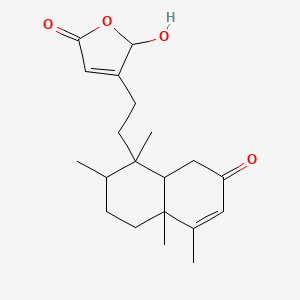

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a natural diterpenoid compound found in the herbs of Polyalthia cheliensis . It is known for its diverse pharmacological activities and is widely used in scientific research related to life sciences . The compound has a molecular formula of C20H28O4 and a molecular weight of 332.43 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide typically involves the extraction from natural sources such as Polyalthia cheliensis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the extraction and purification processes used in laboratories can be scaled up for industrial production if needed.

Análisis De Reacciones Químicas

Types of Reactions: 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a wide range of pharmacological activities, including:

- Anti-cancer Activity : Research has demonstrated that 16-hydroxy-2-oxocleroda-3,13-dien-15,16-olide induces apoptosis in various cancer cell lines, particularly bladder cancer cells (T24). It operates through multiple intracellular signaling pathways, including the modulation of the epidermal growth factor receptor (EGFR) pathway and the induction of oxidative stress .

- Mechanisms of Action : The compound inhibits cell proliferation in a concentration-dependent manner and leads to mitochondrial-dependent apoptosis. Key mechanisms include:

Cancer Treatment

The most notable application of this compound is in cancer therapy. The compound has shown promise in:

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been studied for its potential anti-inflammatory effects. The compound may inhibit inflammatory pathways and reduce cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Bladder Cancer Study : A study demonstrated that treatment with this compound led to significant apoptosis in T24 human bladder cancer cells. The research indicated that it reduced the expression of key oncogenic pathways and promoted cell cycle arrest .

- Pharmacokinetic Studies : Research involving pharmacokinetic profiling has been conducted to understand the absorption and metabolism of this compound in biological systems .

Mecanismo De Acción

The mechanism of action of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide involves the modulation of histone-modifying enzymes, leading to the induction of apoptosis in cancer cells . It targets specific molecular pathways involved in cell death, making it a potential therapeutic agent for cancer treatment.

Comparación Con Compuestos Similares

Clerodane Diterpenoids: Similar compounds include other clerodane diterpenoids found in Polyalthia cheliensis, which share similar structural features and biological activities.

16-Hydroxycleroda-3,13-dien-15,16-olide: This compound is closely related and exhibits similar pharmacological properties.

Uniqueness: 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications. Its ability to modulate histone-modifying enzymes and induce apoptosis in cancer cells highlights its significance in scientific research and drug development .

Actividad Biológica

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a clerodane diterpene with notable biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H28O4 |

| Molecular Weight | 332.43 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 513.4 ± 45.0 °C at 760 mmHg |

| CAS Number | 165459-53-0 |

This compound exhibits its biological effects through several mechanisms:

- Induction of Apoptosis : Research has shown that this compound can induce apoptosis in various cancer cell lines, including human bladder cancer cells (T24). The mechanism involves:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinases (CDKs) while upregulating p21 and p53 .

- Inhibition of Signaling Pathways : It inhibits several key signaling pathways associated with cancer progression:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting enzymes such as COX-1 and COX-2. In vitro studies showed that it effectively reduces inflammation markers in macrophage models .

Cancer Research

A study on the effects of this compound on renal carcinoma cells indicated that it inhibits proliferation through mitochondrial-dependent apoptosis pathways involving Akt and mTOR signaling .

Another investigation into its effects on bladder cancer cells revealed that the compound could significantly reduce cell viability in a concentration-dependent manner, highlighting its potential as a therapeutic agent against various cancers .

Anti-leishmanial Activity

While primarily noted for its anti-cancer properties, related compounds from the same family have shown promising anti-leishmanial activity. For instance, clerodane diterpenoids have been identified as potent inhibitors of Leishmania DNA topoisomerase I, suggesting a broader scope for therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other clerodane diterpenes:

Propiedades

IUPAC Name |

3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNWQSVZIUIVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.